Jodamin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

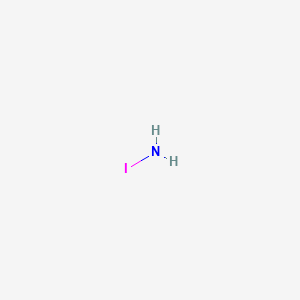

Ammonium iodide is an inorganic compound with the chemical formula NH₄I . It is a white crystalline solid that is highly soluble in water and ethanol. This compound is part of the broader family of ammonium salts, characterized by the presence of the ammonium ion (NH₄⁺) and the iodide ion (I⁻). Ammonium iodide is known for its use in various chemical reactions and applications, particularly in the fields of photography and laboratory testing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium iodide can be synthesized through the neutralization of hydroiodic acid (HI) with ammonia (NH₃). The reaction is highly exothermic, releasing heat as it proceeds: [ \text{NH₃ (aq) + HI (aq) → NH₄I (aq)} ]

Industrial Production Methods: In industrial settings, ammonium iodide can be produced by reacting ammonia or ammonium hydroxide with hydroiodic acid or hydrogen iodide gas. Another method involves the reaction of potassium iodide with ammonium sulfate, resulting in the precipitation of ammonium iodide and potassium sulfate .

Types of Reactions:

Decomposition: When heated, ammonium iodide decomposes to release iodine vapors, nitrogen gas, and hydrogen gas: [ \text{NH₄I (s) → I₂ (g) + N₂ (g) + 2H₂ (g)} ]

Redox Reactions: Ammonium iodide can act as a source of iodide ions in redox reactions, particularly in the iodination of ketones and aromatic compounds using hydrogen peroxide (H₂O₂) as an oxidizing agent

Common Reagents and Conditions:

Hydroiodic Acid (HI): Used in the synthesis of ammonium iodide.

Hydrogen Peroxide (H₂O₂): Utilized in redox reactions involving ammonium iodide.

Major Products Formed:

Iodine (I₂): Released during the decomposition of ammonium iodide.

Vinyl Methyl Sulfones: Formed in the sulfonylation of alkenes using ammonium iodide

Aplicaciones Científicas De Investigación

Ammonium iodide has found applications in various scientific fields:

Chemistry: Used as a reagent in chemical reactions and as a source of iodide ions.

Biology: Employed in the preparation of photographic emulsions and in laboratory testing.

Medicine: Historically used as a dietary supplement to treat iodine deficiency.

Industry: Utilized in the production of photographic chemicals and in the synthesis of vinyl sulfones .

Mecanismo De Acción

The mechanism of action of ammonium iodide primarily involves its dissociation into ammonium (NH₄⁺) and iodide (I⁻) ions in aqueous solutions. These ions participate in various chemical reactions, such as redox processes and precipitation reactions. The iodide ions can act as nucleophiles, facilitating substitution reactions, while the ammonium ions can stabilize the reaction intermediates .

Comparación Con Compuestos Similares

- Ammonium Fluoride (NH₄F)

- Ammonium Chloride (NH₄Cl)

- Ammonium Bromide (NH₄Br)

- Sodium Iodide (NaI)

- Potassium Iodide (KI)

Comparison: Ammonium iodide is unique among ammonium salts due to the presence of the iodide ion, which imparts distinct chemical properties. Compared to other ammonium halides, ammonium iodide is more prone to decomposition, releasing iodine vapors. This property makes it particularly useful in reactions requiring a source of iodide ions .

Propiedades

Fórmula molecular |

H2IN |

|---|---|

Peso molecular |

142.927 g/mol |

InChI |

InChI=1S/H2IN/c1-2/h2H2 |

Clave InChI |

HXLVCCRPDYIRRX-UHFFFAOYSA-N |

SMILES canónico |

NI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)

![Furo[3,2-d]pyrimidin-4(4aH)-one](/img/structure/B12361388.png)

![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)

![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylate](/img/structure/B12361413.png)